molecular formula C11H18N2O2 B1310870 (S)-1-N-Boc-3-cyanopiperidine CAS No. 915226-39-0

(S)-1-N-Boc-3-cyanopiperidine

Cat. No.: B1310870
CAS No.: 915226-39-0
M. Wt: 210.27 g/mol
InChI Key: UEFZTXGFHKPSFS-SECBINFHSA-N
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Description

(S)-1-N-Boc-3-cyanopiperidine is a chiral piperidine derivative that features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Boc-3-cyanopiperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available (S)-3-cyanopiperidine.

    Protection of the Nitrogen Atom: The nitrogen atom is protected by reacting (S)-3-cyanopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-1-N-Boc-3-cyanopiperidine undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding (S)-3-cyanopiperidine.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Hydrolysis: (S)-3-cyanopiperidine.

    Reduction: (S)-3-aminopiperidine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-1-N-Boc-3-cyanopiperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the development of drugs targeting neurological and psychiatric disorders.

    Industry: It is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-N-Boc-3-cyanopiperidine depends on its specific application. In medicinal chemistry, its derivatives may act as enzyme inhibitors or receptor ligands, modulating biological pathways. The cyano group can interact with active sites of enzymes or receptors, while the Boc group provides stability and solubility.

Comparison with Similar Compounds

    ®-1-N-Boc-3-cyanopiperidine: The enantiomer of (S)-1-N-Boc-3-cyanopiperidine.

    1-N-Boc-4-cyanopiperidine: A structural isomer with the cyano group at the 4-position.

    1-N-Boc-3-aminopiperidine: A derivative with an amino group instead of a cyano group.

Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its chiral nature allows for enantioselective synthesis, making it valuable in the development of stereospecific drugs.

Properties

IUPAC Name

tert-butyl (3S)-3-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-6,8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFZTXGFHKPSFS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426585
Record name (S)-1-N-BOC-3-CYANOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915226-39-0
Record name (S)-1-N-BOC-3-CYANOPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 915226-39-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 250-mL 3-necked round-bottomed flask was charged with a solution of tert-butyl 3-carbamoylpiperidine-1-carboxylate (5 g, 21.49 mmol, 1.00 equiv, 98%) in pyridine (50 mL). To this solution, POCl3 (5 g, 32.24 mmol, 1.50 equiv, 98%) was added drop wise at 0° C. and allowed to stir at 0° C. for 1 hour. The progress was monitored by TLC (EA:PE=1:1). The pyridine was removed by distillation. The mixture was diluted with H2O (40 mL) and pH was adjusted to 8 by addition of aqueous NaHCO3. Then, the resulting mixture was extracted with ethyl acetate (3×30 mL). Combined organic layers were dried over anhydrous sodium sulfate, filtered off and concentrated on a rotary evaporator. The crude was purified by distillation under reduced pressure (30 mm Hg) and the fractions collected at 40° C. to afford tert-butyl 3-cyanopiperidine-1-carboxylate as yellow oil (2.6 g, 53%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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